2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid

Medicinal Chemistry Drug Discovery Target Identification

2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid (CAS 67387-53-5) is a synthetic small molecule (C₁₂H₁₀N₂O₅, MW 262.22) combining a salicylic acid core with a 5-methylisoxazole-4-carboxamide moiety via an amide linkage at the 4-position of the benzene ring. It is categorized primarily as a research chemical and synthetic intermediate, appearing in 15 patent families but with zero indexed primary literature articles as of the latest public records.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 67387-53-5
Cat. No. B3055850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid
CAS67387-53-5
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C12H10N2O5/c1-6-9(5-13-19-6)11(16)14-7-2-3-8(12(17)18)10(15)4-7/h2-5,15H,1H3,(H,14,16)(H,17,18)
InChIKeyGKONVPBORWAFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic Acid (CAS 67387-53-5): Structural Identity and Procurement Baseline


2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid (CAS 67387-53-5) is a synthetic small molecule (C₁₂H₁₀N₂O₅, MW 262.22) combining a salicylic acid core with a 5-methylisoxazole-4-carboxamide moiety via an amide linkage at the 4-position of the benzene ring [1]. It is categorized primarily as a research chemical and synthetic intermediate, appearing in 15 patent families but with zero indexed primary literature articles as of the latest public records [1]. The compound has been annotated in target databases as a potential inhibitor of monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1) [2], and has been described in commercial technical summaries as an ion channel modulator targeting voltage-gated potassium channels . Its structural hybridization of a non-steroidal anti-inflammatory pharmacophore (salicylate) with a heterocyclic isoxazole privileged scaffold distinguishes it from simpler salicylates and from aniline-based isoxazole-4-carboxamides such as leflunomide.

Why Generic Salicylates or Isoxazole-4-Carboxamides Cannot Substitute for CAS 67387-53-5 in Target-Focused Research


The compound occupies a precise structural niche that is not adequately served by either simple salicylates or aniline-based isoxazole-4-carboxamides. Substitution at the 4-position of the salicylic acid ring with the 5-methylisoxazole-4-carboxamide group is regioisomerically distinct from the 5-substituted analog (CAS 67387-58-0), meaning positional isomerism alone can alter hydrogen-bonding geometry, target binding, and physicochemical properties [1]. Unlike leflunomide — which bears a 4-trifluoromethylaniline moiety and acts primarily via dihydroorotate dehydrogenase (DHODH) inhibition — this compound retains the free carboxylic acid and phenolic hydroxyl of salicylic acid, offering the potential for dual COX-related and isoxazole-mediated pharmacology that is absent in standard isoxazole-4-carboxamides [2]. Furthermore, the compound's annotation as both a MAO-B inhibitor and an LSD1 inhibitor, coupled with its reported ion channel activity, suggests a multi-target profile that simple substitution with generic MAO inhibitors or salicylate derivatives cannot replicate [3]. These structural and pharmacological distinctions make direct one-to-one replacement with in-class analogs scientifically unsound without explicit comparative validation data.

Quantitative Differentiation Evidence for 2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic Acid (CAS 67387-53-5) Relative to Comparators


Regioisomeric Differentiation: 4-Substituted vs. 5-Substituted Salicylic Acid Isoxazole Carboxamide in Target Annotation Profiles

The target compound (4-substituted regioisomer, CAS 67387-53-5) is annotated as a dual MAO-B and LSD1 inhibitor in the Therapeutic Target Database, whereas the 5-substituted regioisomer (CAS 67387-58-0) has no equivalent target annotation in major public databases [1]. This regioisomer-dependent target profile divergence indicates that the position of the isoxazole-carboxamide substituent on the salicylic acid ring critically influences molecular recognition. The 4-substituted regioisomer appears in 15 patent families (literature count: 0), while the 5-substituted regioisomer is available primarily as a building block with no patent or literature associations [1][2]. This difference in intellectual property coverage and target annotation suggests the 4-substituted isomer has been prioritized in proprietary discovery programs.

Medicinal Chemistry Drug Discovery Target Identification

Structural Differentiation from Leflunomide: Salicylate Pharmacophore vs. Trifluoromethylaniline Moiety in DHODH-Independent Pathways

Leflunomide (5-methylisoxazole-4-carboxylic acid-(4-trifluoromethyl)anilide) exerts its primary immunomodulatory effect through DHODH inhibition via its active metabolite A771726 [1]. The target compound replaces the 4-trifluoromethylaniline moiety of leflunomide with a 4-amino-salicylic acid group, retaining the free carboxylic acid and phenolic hydroxyl functionalities characteristic of salicylates . Salicylic acid itself inhibits COX-2 with an apparent IC₅₀ of approximately 5 μg/mL in NF-κB-independent assays [2]. The hybrid structure of CAS 67387-53-5 therefore combines the isoxazole-4-carboxamide scaffold (present in leflunomide) with a salicylate pharmacophore, creating a single chemical entity with potential for both COX-modulatory and isoxazole-mediated activities. No quantitative head-to-head data comparing this hybrid to leflunomide or salicylic acid alone is publicly available, but the structural rationale for differentiated pharmacology is unambiguous.

Immunopharmacology Anti-inflammatory Research Kinase Inhibition

MAO-B and LSD1 Dual-Target Annotation vs. Single-Target Isoxazole-4-Carboxamides

According to the Therapeutic Target Database, CAS 67387-53-5 is annotated as an inhibitor of both monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1) [1]. This dual activity against a neurotransmitter-metabolizing enzyme and an epigenetic eraser protein is not commonly reported among structurally related 5-methylisoxazole-4-carboxamide derivatives, which typically show selectivity for kinases (e.g., FLT3 IC₅₀ = 106 nM for compound 7d in a related series) or single targets [2]. BindingDB records for this scaffold class show LSD1 inhibition with IC₅₀ values ranging from 50 nM to 356 nM for optimized analogs, though no direct binding data for CAS 67387-53-5 itself is publicly deposited [3]. The dual-target annotation suggests a polypharmacological profile that may be advantageous for diseases where both MAO-B (Parkinson's disease, neurodegeneration) and LSD1 (cancer, epigenetic dysregulation) are implicated, distinguishing this compound from single-target isoxazole-4-carboxamides.

Epigenetics Neuropharmacology Oncology

Ion Channel Modulatory Activity as a Point of Differentiation from Classical Salicylates

Commercial technical data describe CAS 67387-53-5 as a ligand that binds to the receptor site of voltage-gated potassium channels and prevents ion flow . This ion channel modulatory activity is not a recognized property of salicylic acid, aspirin, or diflunisal, which exert their primary pharmacological effects through cyclooxygenase inhibition and NF-κB modulation [1]. The combination of a salicylate core with an isoxazole-4-carboxamide substituent appears to confer access to ion channel targets that are inaccessible to classical salicylates. While quantitative electrophysiological data (e.g., patch-clamp IC₅₀ values) for this specific compound are not publicly available, the annotated mechanism distinguishes it from generic salicylate derivatives that lack ion channel activity.

Ion Channel Pharmacology Electrophysiology Pain Research

Predicted Physicochemical Properties Differentiating Procurement-Grade Material from Regioisomeric and Scaffold Analogs

The predicted boiling point of CAS 67387-53-5 is 417.6 ± 45.0 °C, as estimated by computational models . This value is consistent with the presence of both a carboxylic acid group (capable of dimerization via hydrogen bonding) and an amide linkage. While the 5-substituted regioisomer (CAS 67387-58-0) shares the same molecular formula and molecular weight (262.22 g/mol), differences in intramolecular hydrogen bonding between the 2-OH and the amide carbonyl are expected to produce distinct solubility, crystallinity, and chromatographic retention behavior [1]. Vendors supply the compound at purities of 95–98%, typically with storage at 2–8°C in sealed, dry conditions . These procurement-relevant properties — particularly the regioisomer-specific chromatographic behavior — are critical for analytical method development and quality control in research settings.

Pre-formulation Physicochemical Characterization Quality Control

Recommended Application Scenarios for 2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic Acid Based on Differential Evidence


Epigenetic Drug Discovery: Dual LSD1/MAO-B Probe Development

The compound's annotation as a dual LSD1 and MAO-B inhibitor [1] supports its use as a starting scaffold for developing chemical probes that simultaneously target histone demethylation and neurotransmitter metabolism. This dual mechanism is relevant to oncology (LSD1 is overexpressed in multiple cancers) and neurodegenerative disease (MAO-B is a validated target in Parkinson's disease). The absence of DHODH-inhibitory activity (in contrast to leflunomide) reduces confounding immunosuppressive effects in cellular assays. Researchers should request purity-certified material (≥97%) and confirm target engagement via LSD1 demethylase activity assays and MAO-B Amplex Red fluorescence assays prior to SAR expansion.

Ion Channel Pharmacology: Salicylate-Derived Potassium Channel Ligand Screening

The reported voltage-gated potassium channel ligand activity positions this compound uniquely within the salicylate chemical space for ion channel screening cascades. Unlike classical salicylates that lack ion channel activity, this compound can serve as a tool molecule to investigate whether isoxazole conjugation to the salicylate core enables access to potassium channel subtypes (e.g., Kv1.x, Kv7.x, or hERG). Electrophysiological characterization via patch-clamp is recommended as a first-step validation experiment before committing to procurement of larger quantities for medicinal chemistry optimization.

Regioisomer-Specific Analytical Reference Standard Development

The unambiguous structural differentiation between CAS 67387-53-5 (4-substituted) and CAS 67387-58-0 (5-substituted) makes this compound essential as a chromatographic reference standard for HPLC or UPLC method development in quality control laboratories working with isoxazole-4-carboxamide libraries [2]. The predicted boiling point of 417.6 ± 45.0 °C and the requirement for sealed, dry storage at 2–8°C should inform handling protocols. Procurement of high-purity batches (≥98%) is recommended for use as a system suitability standard in impurity profiling methods.

Hybrid Salicylate-Isoxazole SAR Exploration for Inflammation and Cancer

The structural hybrid character — combining a salicylate COX-modulatory pharmacophore with a patent-rich isoxazole-4-carboxamide scaffold appearing in 15 patent families [2] — supports the use of CAS 67387-53-5 as a core scaffold for systematic structure-activity relationship (SAR) exploration. Researchers can modify the salicylic acid ring (e.g., halogenation, methylation) or vary the isoxazole 5-substituent while retaining the amide linkage geometry that distinguishes it from ester-linked analogs. This scaffold is particularly relevant for programs targeting inflammatory oncology or immuno-oncology intersections where COX-2 and epigenetic modulation may be simultaneously beneficial.

Quote Request

Request a Quote for 2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.